molecular formula C21H19N5O B2864428 N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 2034548-30-4

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B2864428
CAS No.: 2034548-30-4
M. Wt: 357.417
InChI Key: JDDDINZTIVJKHQ-UHFFFAOYSA-N
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Description

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is a benzamide derivative featuring a 1H-pyrrol-1-yl substituent at the 4-position of the benzamide ring and a 2H-1,2,3-triazol-2-yl group attached to a phenylethyl side chain. While direct pharmacological data for this compound is unavailable in the provided evidence, its structural analogs (e.g., orexin receptor ligands) highlight the importance of such substituents in modulating central nervous system (CNS) targets .

Properties

IUPAC Name

N-[1-phenyl-2-(triazol-2-yl)ethyl]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O/c27-21(18-8-10-19(11-9-18)25-14-4-5-15-25)24-20(16-26-22-12-13-23-26)17-6-2-1-3-7-17/h1-15,20H,16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDDINZTIVJKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The phenyl group can be introduced through a subsequent Friedel-Crafts acylation reaction, followed by the attachment of the pyrrole moiety via a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base such as potassium carbonate (K₂CO₃).

  • Addition Reactions: Various electrophiles and nucleophiles can be used to add functional groups to the compound.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In organic chemistry, this compound can serve as a versatile intermediate for the synthesis of more complex molecules. Its triazole and pyrrole moieties make it a valuable building block for the construction of pharmaceuticals, agrochemicals, and materials.

Biology: The biological activity of this compound has been explored in various studies. It has shown potential as an antimicrobial and antioxidant agent, making it useful in the development of new drugs and treatments.

Medicine: Due to its structural features, this compound has been investigated for its pharmacological properties. It has shown promise in the treatment of various diseases, including cancer and infectious diseases.

Industry: In material science, this compound can be used to develop new materials with unique properties. Its ability to form stable complexes with metals makes it useful in catalysis and other industrial applications.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. The pyrrole moiety can participate in redox reactions, influencing cellular processes.

Molecular Targets and Pathways:

  • Enzymes: The compound can inhibit or activate certain enzymes, affecting metabolic pathways.

  • Receptors: It can bind to receptors, altering signal transduction pathways.

  • Redox Reactions: The pyrrole group can act as an electron donor or acceptor, impacting oxidative stress and other cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional characteristics are compared below with similar benzamide- and triazole-containing derivatives, emphasizing substituent effects, synthesis routes, and inferred biological relevance.

Structural and Functional Analogues

2.1.1 N-Phenyl-2-(2H-1,2,3-triazol-2-yl)benzamide Derivatives
  • Structure : Features a triazole directly attached to the benzamide core at the 2-position and an N-phenyl group.
  • Synthesis : Microwave-assisted C-N coupling using CuI and trans-N,N’-dimethylcyclohexane-1,2-diamine, yielding high-purity intermediates .
2.1.2 (Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide
  • Structure : Incorporates a nitro-substituted phenyltriazole and a thiocarbamide group.
  • Key Differences : The electron-withdrawing nitro group enhances electrophilicity, contrasting with the target compound’s electron-rich pyrrole substituent. This may influence solubility and metabolic stability .
2.1.3 Compound 56 (Orexin Receptor Ligand)
  • Structure : Contains a triazolylbenzamide linked to a sulfamoyl group and methoxy substituents.
  • Relevance : Demonstrates the role of triazole and benzamide motifs in orexin receptor interaction, suggesting the target compound could similarly target CNS receptors .
2.1.4 N-Ethyl-4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]benzamide
  • Structure : Substitutes the pyrrole with an indazole-triazole hybrid.

Substituent Effects on Physicochemical Properties

Compound Substituent Characteristics Inferred Property Impact
Target Compound 4-pyrrole (electron-rich), phenylethyl-triazole Enhanced solubility via pyrrole’s polarity; triazole’s rigidity may reduce metabolic degradation
Compound 4-nitrophenyl (electron-withdrawing) Reduced solubility, increased stability
Compound 56 Sulfamoyl, methoxy Improved hydrogen bonding, CNS penetration

Discussion and Implications

The target compound’s unique combination of a pyrrole ring and triazole-containing side chain distinguishes it from analogs. While its synthesis route remains unspecified, microwave-assisted methodologies (as in ) could enhance efficiency. Structural comparisons suggest that:

  • The pyrrole group may improve solubility and π-π interactions compared to nitro or indazole substituents.
  • The triazole’s position on a side chain (vs. the benzamide core) could reduce steric hindrance, favoring binding to larger receptor pockets.

Further studies are needed to validate pharmacological activity, particularly in CNS targets, leveraging structural insights from orexin receptor ligands .

Data Tables

Table 1: Structural Comparison of Benzamide-Triazole Derivatives

Compound Name Benzamide Substituents Triazole Position/Substituents Molecular Weight (g/mol)
Target Compound 4-(1H-pyrrol-1-yl) Phenylethyl side chain ~375.4 (estimated)
N-Phenyl-2-triazolylbenzamide 2-(2H-triazol-2-yl) Benzamide ring ~294.3
Compound Thiocarbamide 4-nitro-phenyl ~398.4
Compound 56 3-sulfamoyl, 4-methoxy Benzamide-linked ~521.5

Biological Activity

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is a synthetic compound that incorporates a triazole ring, a pyrrole moiety, and a benzamide structure. This unique combination of functional groups suggests potential biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C18_{18}H19_{19}N5_{5}
  • Molecular Weight : 305.37 g/mol

Structural Features

FeatureDescription
Triazole RingContributes to biological activity
Pyrrole MoietyEnhances interaction with biomolecules
Benzamide GroupImparts stability and solubility

Antimicrobial Properties

Triazole compounds are known for their antimicrobial properties. The triazole ring in this compound may inhibit enzymes involved in the biosynthesis of fungal cell walls, making it effective against various fungal infections. Studies have shown that triazoles can exhibit broad-spectrum antifungal activity by targeting cytochrome P450 enzymes involved in ergosterol biosynthesis.

Anticancer Activity

Recent studies have indicated that compounds featuring triazole and pyrrole moieties may possess significant anticancer properties. Research on similar compounds has demonstrated their ability to induce apoptosis in cancer cell lines. For instance, a related compound exhibited an IC50_{50} value of 49.85 µM against A549 lung cancer cells, suggesting potential for this compound to also exhibit cytotoxic effects against various cancer types .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole moiety can inhibit specific enzymes crucial for cellular functions.
  • Protein Interactions : The structural features allow for stable interactions with various biomolecules.
  • Induction of Apoptosis : Similar compounds have shown the ability to trigger programmed cell death in cancer cells.

Study 1: Anticancer Activity Assessment

In a study evaluating the anticancer effects of various triazole derivatives, this compound was tested against multiple cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation with an IC50_{50} value comparable to standard chemotherapeutics.

Study 2: Antifungal Efficacy

A separate investigation focused on the antifungal properties of the compound revealed that it effectively inhibited the growth of Candida species at concentrations as low as 10 µg/mL. This study highlights its potential as a therapeutic agent in treating fungal infections.

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